molecular formula C6H4ClN5O2 B2595876 7-Chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 120633-30-9

7-Chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2595876
CAS No.: 120633-30-9
M. Wt: 213.58
InChI Key: UPNRJTHYJHBVFZ-UHFFFAOYSA-N
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Description

7-Chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the triazolopyrimidine family This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with chloro, methyl, and nitro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-amino-1,2,3,4-tetrazole with acetoacetic ester in the presence of glacial acetic acid and anhydrous pyridine, followed by nitration and chlorination steps . The reaction conditions often require refluxing the mixture for several hours to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and catalysts (e.g., palladium).

    Reduction: Hydrogen gas, catalysts (e.g., palladium on carbon), and solvents (e.g., ethanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products Formed

    Substitution: Formation of substituted triazolopyrimidines with various functional groups.

    Reduction: Formation of 7-chloro-5-methyl-6-amino-[1,2,4]triazolo[1,5-a]pyrimidine.

    Oxidation: Formation of 7-chloro-5-carboxy-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine.

Scientific Research Applications

Chemistry

In chemistry, 7-chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents .

Medicine

In medicinal chemistry, this compound derivatives have shown promise as anticancer agents. These compounds can inhibit the proliferation of cancer cells by targeting specific signaling pathways .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their thermal stability and mechanical strength .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific combination of chloro, methyl, and nitro substituents This combination imparts distinct chemical reactivity and biological activity compared to other triazolopyrimidine derivatives

Properties

IUPAC Name

7-chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN5O2/c1-3-4(12(13)14)5(7)11-6(10-3)8-2-9-11/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNRJTHYJHBVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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